molecular formula C7H8F2N2O2 B12069225 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine

5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine

Cat. No.: B12069225
M. Wt: 190.15 g/mol
InChI Key: KRJXJHGVRFQWCE-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine is a heterocyclic compound characterized by the presence of a difluoromethyl group and two methoxy groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrimidine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and methoxy groups enhances its versatility in various applications .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

5-(difluoromethyl)-2,4-dimethoxypyrimidine

InChI

InChI=1S/C7H8F2N2O2/c1-12-6-4(5(8)9)3-10-7(11-6)13-2/h3,5H,1-2H3

InChI Key

KRJXJHGVRFQWCE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(F)F)OC

Origin of Product

United States

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